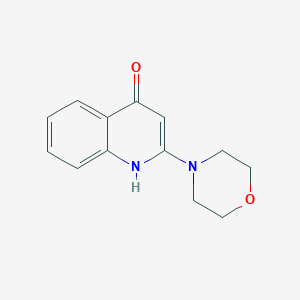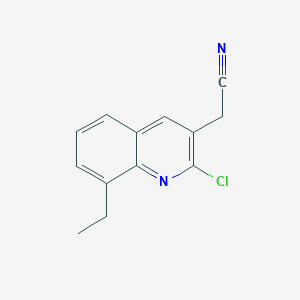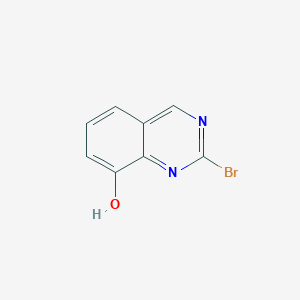![molecular formula C14H18O3 B11879443 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 120046-15-3](/img/structure/B11879443.png)
2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropoxy-2,2-dimethylchroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that serves as a versatile scaffold in medicinal chemistry. The chroman-4-one structure is characterized by a fusion of a benzene nucleus with a dihydropyran ring, making it a significant building block for the synthesis of various biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropoxy-2,2-dimethylchroman-4-one typically involves the introduction of an isopropoxy group at the 7th position of the chroman-4-one scaffold. This can be achieved through various synthetic routes, including:
Alkylation: The chroman-4-one core can be alkylated using isopropyl halides in the presence of a base such as potassium carbonate.
Etherification: The hydroxyl group at the 7th position can be converted to an isopropoxy group using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of 7-Isopropoxy-2,2-dimethylchroman-4-one may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
7-Isopropoxy-2,2-dimethylchroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The isopropoxy group can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-one derivatives.
科学的研究の応用
7-Isopropoxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Isopropoxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
類似化合物との比較
Similar Compounds
Chroman-4-one: The parent compound, which lacks the isopropoxy group.
2,2-Dimethylchroman-4-one: A derivative with similar structural features but different functional groups.
7-Hydroxy-2,2-dimethylchroman-4-one: A hydroxylated analog with distinct biological activities.
Uniqueness
7-Isopropoxy-2,2-dimethylchroman-4-one is unique due to the presence of the isopropoxy group, which can significantly influence its chemical reactivity and biological properties. This functional group may enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
120046-15-3 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
2,2-dimethyl-7-propan-2-yloxy-3H-chromen-4-one |
InChI |
InChI=1S/C14H18O3/c1-9(2)16-10-5-6-11-12(15)8-14(3,4)17-13(11)7-10/h5-7,9H,8H2,1-4H3 |
InChIキー |
OBYZYEDJOIHTQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11879369.png)



![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B11879389.png)

![1H-Pyrazolo[3,4-b]pyridin-3-amine, 6-methyl-4-phenyl-](/img/structure/B11879397.png)
![tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]-N-methyl-carbamate](/img/structure/B11879399.png)

![1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11879408.png)
![5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one](/img/structure/B11879417.png)


